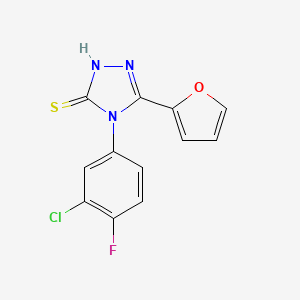
2-methyl-7-nitro-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-7-nitro-9H-xanthen-9-one is an organic compound with the molecular formula C({14})H({9})NO(_{4}) It belongs to the class of xanthones, which are tricyclic aromatic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-nitro-9H-xanthen-9-one typically involves the nitration of 2-methylxanthone. The process can be summarized as follows:
Nitration Reaction: 2-methylxanthone is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7-position.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methyl group at the 2-position can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The xanthone core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-methyl-7-amino-9H-xanthen-9-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives of the xanthone core.
Scientific Research Applications
2-methyl-7-nitro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives, which are studied for their photophysical properties and potential use in organic electronics.
Biology: The compound’s derivatives are investigated for their antimicrobial and anticancer activities. The nitro group can be reduced to an amino group, which can then be further modified to enhance biological activity.
Medicine: Xanthone derivatives, including those based on this compound, are explored for their potential as therapeutic agents due to their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-methyl-7-nitro-9H-xanthen-9-one and its derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the xanthone core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound of the xanthone family, lacking the methyl and nitro substitutions.
2-methylxanthone: Similar structure but without the nitro group.
7-nitroxanthone: Similar structure but without the methyl group.
Uniqueness
2-methyl-7-nitro-9H-xanthen-9-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for targeted modifications and the development of derivatives with specific properties for various applications.
Properties
Molecular Formula |
C14H9NO4 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methyl-7-nitroxanthen-9-one |
InChI |
InChI=1S/C14H9NO4/c1-8-2-4-12-10(6-8)14(16)11-7-9(15(17)18)3-5-13(11)19-12/h2-7H,1H3 |
InChI Key |
DVKKFDYVLKKUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


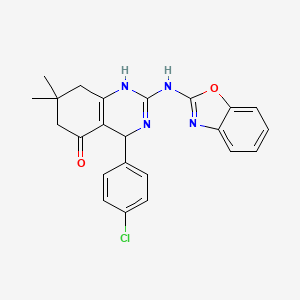
![4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057366.png)
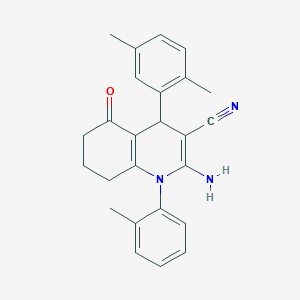
![Diethyl [1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11057369.png)
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11057372.png)

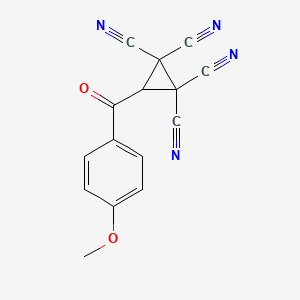
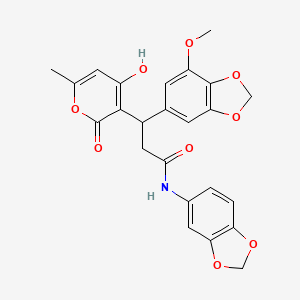
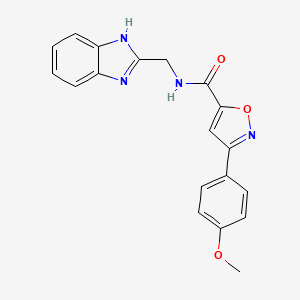
![N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide](/img/structure/B11057412.png)
![Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11057418.png)
![Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B11057425.png)
![3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11057426.png)
